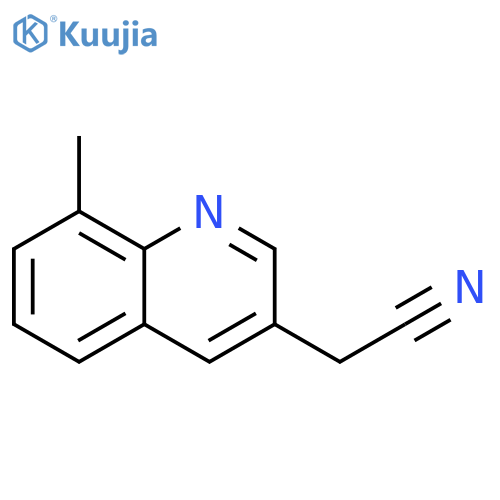Cas no 1421601-05-9 (2-(8-methylquinolin-3-yl)acetonitrile)

1421601-05-9 structure
商品名:2-(8-methylquinolin-3-yl)acetonitrile
2-(8-methylquinolin-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Quinolineacetonitrile, 8-methyl-
- 2-(8-methylquinolin-3-yl)acetonitrile
-
- インチ: 1S/C12H10N2/c1-9-3-2-4-11-7-10(5-6-13)8-14-12(9)11/h2-4,7-8H,5H2,1H3
- InChIKey: QWMSIMLXPWQHAL-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2C)C=C(CC#N)C=1
2-(8-methylquinolin-3-yl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-108997-2.5g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 2.5g |
$2240.0 | 2023-10-27 | |
| Enamine | EN300-108997-0.05g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 0.05g |
$959.0 | 2023-10-27 | |
| Enamine | EN300-108997-5g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 5g |
$3313.0 | 2023-10-27 | |
| Enamine | EN300-108997-10.0g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 10g |
$4914.0 | 2023-06-10 | ||
| Enamine | EN300-108997-0.5g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 0.5g |
$1097.0 | 2023-10-27 | |
| Enamine | EN300-108997-5.0g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 5g |
$3313.0 | 2023-06-10 | ||
| Enamine | EN300-108997-1.0g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 1g |
$1142.0 | 2023-06-10 | ||
| Enamine | EN300-108997-0.25g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 0.25g |
$1051.0 | 2023-10-27 | |
| Enamine | EN300-108997-0.1g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 0.1g |
$1005.0 | 2023-10-27 | |
| Enamine | EN300-108997-1g |
2-(8-methylquinolin-3-yl)acetonitrile |
1421601-05-9 | 95% | 1g |
$1142.0 | 2023-10-27 |
2-(8-methylquinolin-3-yl)acetonitrile 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
1421601-05-9 (2-(8-methylquinolin-3-yl)acetonitrile) 関連製品
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
